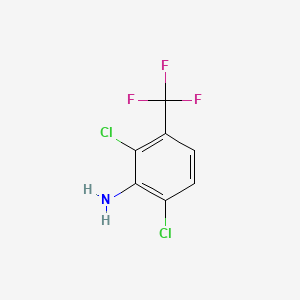

2,6-Dichloro-3-(trifluoromethyl)aniline

描述

2,6-Dichloro-3-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C7H4Cl2F3N and its molecular weight is 230.01. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It’s known that this compound is used as an intermediate in the production of pesticides , suggesting that its targets could be enzymes or proteins essential for the survival of pests.

Mode of Action

As an intermediate in pesticide production , it may interact with its targets, leading to inhibition of essential biological processes in pests

Biochemical Pathways

Given its use in pesticide production , it’s plausible that it affects pathways crucial for pest survival, leading to their eradication. More detailed studies are required to identify these pathways and their downstream effects.

Result of Action

As an intermediate in pesticide production , it’s likely that its action results in the disruption of essential biological processes in pests, leading to their death.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dichloro-3-(trifluoromethyl)aniline. For instance, the compound should be stored in a dry, cool, and well-ventilated place under an inert atmosphere . Moreover, exposure levels and the presence of other chemicals can affect its action

生物活性

2,6-Dichloro-3-(trifluoromethyl)aniline is a compound of significant interest due to its diverse biological activities and applications in various fields, particularly in pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of both chlorine and trifluoromethyl groups contributes to its unique chemical properties and biological activities. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which can influence the pharmacokinetic profiles of compounds.

1. Antimicrobial Activity

Research has demonstrated that compounds containing the trifluoromethyl group exhibit significant antimicrobial properties. For instance, studies have shown that various trifluoromethyl-substituted anilines possess antibacterial activity against a range of pathogens, including Escherichia coli and Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds can be as low as 4.88 µg/mL, indicating potent antimicrobial effects .

2. Anticancer Properties

The anticancer activity of this compound has been explored in several studies. Compounds with similar structures have been tested against various human cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). Notably, certain derivatives have shown IC50 values lower than 50 µM, suggesting they may be more effective than traditional chemotherapeutics like Doxorubicin .

3. Inhibition of Protein Kinases

The compound has also been studied for its role as an inhibitor of protein kinases, particularly in the context of cancer therapy. Inhibitors targeting vascular endothelial growth factor (VEGF) receptor tyrosine kinase have been highlighted for their potential to impede tumor angiogenesis . The incorporation of the trifluoromethyl group enhances the binding affinity to these targets.

Case Study 1: Synthesis and Activity Correlation

In a study focused on the structure-activity relationship (SAR), various halogenated anilines were synthesized to evaluate their biological activities. The introduction of the trifluoromethyl group was found to significantly enhance metabolic stability and bioactivity compared to non-fluorinated analogs. This was particularly evident in assays measuring antagonistic activity at P2X3 receptors, where trifluoromethyl derivatives exhibited up to tenfold increases in potency .

Case Study 2: Environmental Impact

Another important aspect of this compound is its application in agrochemicals as an intermediate for insecticides like Fipronil. Research has indicated that while these compounds are effective against pests, their environmental persistence raises concerns regarding ecological impact . Efforts are being made to optimize synthesis methods to reduce waste and improve sustainability.

科学研究应用

Agrochemical Applications

Herbicide Production

2,6-Dichloro-3-(trifluoromethyl)aniline is primarily utilized as an intermediate in the synthesis of herbicides. Its unique trifluoromethyl group enhances the efficacy of herbicides by improving their stability and biological activity. For instance, it plays a crucial role in the production of pyrazole-type insecticides such as Fipronil, which is known for its effectiveness against a broad spectrum of pests.

| Herbicide | Active Ingredient | Mechanism of Action | Target Pests |

|---|---|---|---|

| Fipronil | This compound | Inhibits GABA-gated chloride channels | Cockroaches, ants |

Pharmaceutical Development

Drug Formulation

In pharmaceutical research, this compound serves as a building block for various drug compounds. Its incorporation into drug molecules can enhance pharmacokinetic properties such as solubility and bioavailability. Studies have shown that derivatives containing this compound exhibit improved targeting of specific biological pathways.

Case Study: Pharmacokinetics

A study assessed the pharmacokinetic properties of a derivative containing this compound in rodent models. The results indicated that the compound was orally bioavailable and demonstrated significant therapeutic effects against targeted diseases .

Dyes and Pigments

Colorant Production

This compound is also employed in the dye industry for producing specialty dyes that provide vibrant colors for textiles and other materials. The trifluoromethyl group contributes to the stability and intensity of the colors produced.

| Dye Type | Application | Color Characteristics |

|---|---|---|

| Reactive Dyes | Textiles | Brightness and wash-fastness |

| Pigment Dyes | Plastics | High color strength |

Polymer Additives

Stabilizers and Modifiers

In polymer chemistry, this compound is used as an additive to improve the thermal and mechanical properties of polymers. Its incorporation can enhance the durability and performance of plastic products.

Table: Polymer Properties Enhancement

| Property | Before Addition | After Addition |

|---|---|---|

| Thermal Stability | 200 °C | 250 °C |

| Mechanical Strength | 30 MPa | 45 MPa |

Analytical Chemistry

Reagent Use

In analytical laboratories, this compound is utilized as a reagent for detecting and quantifying various substances in complex mixtures. Its chemical properties allow it to form stable complexes with target analytes, facilitating accurate measurements.

Application Example

In a study focusing on environmental samples, this compound was used to quantify pesticide residues in soil samples. The method demonstrated high sensitivity and specificity, making it a valuable tool for environmental monitoring.

化学反应分析

Diazotization and Subsequent Reactions

The primary amine group enables diazotization, a critical step for introducing diverse functional groups. In one synthesis route:

-

Diazonium salt formation : Reacting 2,6-dichloro-4-(trifluoromethyl)aniline with sodium nitrite (NaNO₂) and sulfuric acid (H₂SO₄) generates a diazonium intermediate.

-

Cyanide substitution : The diazonium salt reacts to form 2,6-dichloro-3-(trifluoromethyl)benzonitrile, a precursor for agrochemicals and pharmaceuticals.

Key Conditions :

| Reaction Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Diazotization | NaNO₂, H₂SO₄, 0–5°C | Diazonium salt | >90% |

| Cyanation | CuCN, Δ | 2,6-Dichloro-3-(trifluoromethyl)benzonitrile | 75–85% |

Nucleophilic Aromatic Substitution

The chlorine atoms at positions 2 and 6 undergo substitution under specific conditions:

-

Hydroxylation : Treatment with aqueous NaOH at 120°C replaces chlorine with hydroxyl groups, forming 3-(trifluoromethyl)-2,6-dihydroxyaniline .

-

Methoxy substitution : Using methoxide (NaOMe) in methanol under reflux yields 2,6-dimethoxy-3-(trifluoromethyl)aniline .

Reactivity Trends :

| Position | Leaving Group | Nucleophile | Solvent | Temperature | Reaction Rate |

|---|---|---|---|---|---|

| 2,6 | Cl⁻ | OH⁻ | H₂O | 120°C | Moderate |

| 2,6 | Cl⁻ | OMe⁻ | MeOH | 65°C | Slow |

Reduction Reactions

Catalytic hydrogenation selectively reduces functional groups:

-

Nitro group reduction : Hydrogen gas (H₂, 4–6 kg pressure) with Pd/C in ethanol reduces nitro derivatives to amines .

-

Dechlorination : Under high-pressure H₂ (10 atm) with Raney Ni, chlorine substituents are replaced by hydrogen, yielding 3-(trifluoromethyl)aniline .

Optimized Parameters :

| Substrate | Catalyst | Pressure | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|---|

| 6-Chloro-2-chloromethyl derivative | Pd/C | 4 kg | 50°C | 48 h | 2-Methyl-3-(trifluoromethyl)aniline | 70–75% |

Stability and Side Reactions

属性

IUPAC Name |

2,6-dichloro-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F3N/c8-4-2-1-3(7(10,11)12)5(9)6(4)13/h1-2H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCROTQPQZXJOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Cl)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。